molecular formula C15H30O2 B1617004 1-Nonanol, 2,4,6,8-tetramethyl-, acetate CAS No. 68922-14-5

1-Nonanol, 2,4,6,8-tetramethyl-, acetate

Cat. No.: B1617004
CAS No.: 68922-14-5
M. Wt: 242.4 g/mol
InChI Key: AMLPNPAJXVKDCP-UHFFFAOYSA-N
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Description

Contextualization of Highly Branched Synthetic Esters in Organic Chemistry

Highly branched synthetic esters represent a significant class of organic compounds with unique properties conferred by their molecular architecture. machinerylubrication.com The branching in the carbon chain of either the alcohol or carboxylic acid precursor introduces steric hindrance, which can significantly influence the physical and chemical characteristics of the resulting ester. ukm.my For instance, branching generally prevents the close packing of molecules, leading to lower melting points and pour points, a desirable feature for applications like lubricants in cold environments. ukm.my

The structure of these esters can be meticulously designed, or "tuned," to achieve specific performance characteristics. machinerylubrication.comzslubes.com By selecting linear or branched, saturated or unsaturated starting materials, chemists can create an almost limitless variety of esters with tailored properties such as high thermal and oxidative stability, excellent lubricity, and biodegradability. machinerylubrication.comzslubes.com The presence of extensive branching can create a steric barrier around the ester linkage, which can enhance hydrolytic stability by making it more difficult for water to attack the ester group. zslubes.com This is a crucial advantage in applications where the ester may be exposed to moisture. Furthermore, the use of shorter, branched fatty acids can lead to exceptional thermal stability, as they tend to evaporate cleanly at high temperatures without forming deposits or varnish. machinerylubrication.com The development of highly branched esters has been pivotal in various fields, including the formulation of advanced lubricants, polymers, and specialty chemicals. ukm.mynih.gov

Significance of 1-Nonanol, 2,4,6,8-tetramethyl-, Acetate (B1210297) as a Model Compound for Advanced Research

1-Nonanol, 2,4,6,8-tetramethyl-, acetate is an acetate ester of a highly branched nonanol. ontosight.ai Its structure, featuring a nine-carbon chain with four methyl branches, makes it an interesting subject for research into the effects of extreme branching on ester properties. ontosight.ai This compound can be viewed as a model for understanding how sterically hindered esters behave, providing insights that can be applied to the design of new materials with specific functionalities.

The synthesis of this compound typically involves the esterification of 1-nonanol, 2,4,6,8-tetramethyl- with acetic acid or its anhydride (B1165640). ontosight.ai Due to its structure, it is likely to be a volatile liquid with a distinct odor and good solubility in organic solvents. ontosight.ai While specific research on this compound is not extensively documented in publicly available literature, its potential applications can be inferred from its chemical nature. For instance, similar volatile esters are used in the formulation of fragrances and flavors. ontosight.aiwikipedia.org Moreover, esters can serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals, where they might be used to improve drug delivery as prodrugs. ontosight.ai The study of how the tetramethyl-substituted nonanol backbone influences reactivity and physical properties can provide valuable data for the development of new synthetic esters for materials science and other advanced applications. nih.gov

Overview of Esterification in the Synthesis of Complex Organic Molecules

Esterification is a cornerstone reaction in organic synthesis, responsible for the formation of esters from the reaction of a carboxylic acid and an alcohol. numberanalytics.comresearchgate.net One of the most fundamental and widely used methods is the Fischer esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This reaction is a reversible condensation process that produces an ester and water. numberanalytics.commasterorganicchemistry.com To drive the reaction towards the product side, it is common to use an excess of one of the reactants (often the alcohol) or to remove the water as it is formed. masterorganicchemistry.com

The mechanism of Fischer esterification involves several key steps. masterorganicchemistry.commasterorganicchemistry.com Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com A proton transfer follows, leading to the formation of a good leaving group (water), which is subsequently eliminated to yield the protonated ester. Finally, deprotonation of the ester gives the final product and regenerates the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

Esterification is not limited to the synthesis of simple esters; it is also a critical tool for constructing complex organic molecules, including pharmaceuticals, polymers, and biomolecules. nih.govnumberanalytics.com The reaction can be performed intramolecularly to form cyclic esters known as lactones, which are important structural motifs in many natural products. masterorganicchemistry.com The versatility and reliability of esterification reactions make them indispensable in modern organic chemistry. organic-chemistry.org

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C15H30O2 guidechem.comechemi.com
Molecular Weight 242.403 g/mol guidechem.comechemi.com
CAS Number 68922-14-5 guidechem.comchemicalbook.com
Appearance Liquid guidechem.comechemi.com
Topological Polar Surface Area 26.3 Ų guidechem.comechemi.com
Rotatable Bond Count 9 guidechem.comechemi.com
Hydrogen Bond Acceptor Count 2 guidechem.comechemi.com
Complexity 211 guidechem.comechemi.com
XLogP3-AA 5.3 guidechem.comthegoodscentscompany.com
Monoisotopic Mass 242.224580195 guidechem.comechemi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68922-14-5

Molecular Formula

C15H30O2

Molecular Weight

242.4 g/mol

IUPAC Name

2,4,6,8-tetramethylnonyl acetate

InChI

InChI=1S/C15H30O2/c1-11(2)7-12(3)8-13(4)9-14(5)10-17-15(6)16/h11-14H,7-10H2,1-6H3

InChI Key

AMLPNPAJXVKDCP-UHFFFAOYSA-N

SMILES

CC(C)CC(C)CC(C)CC(C)COC(=O)C

Canonical SMILES

CC(C)CC(C)CC(C)CC(C)COC(=O)C

Other CAS No.

68922-14-5

physical_description

Liquid

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for Branched Alkyl Acetates

Esterification Reactions for the Formation of Branched Nonanol Acetates

Esterification is the cornerstone of ester synthesis, but its application to sterically demanding substrates requires careful selection of techniques to achieve efficient conversion.

Fischer-Speier esterification is a fundamental acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.org The mechanism involves protonation of the carboxylic acid to increase its electrophilicity, followed by a nucleophilic attack from the alcohol. chemistrysteps.com However, this reversible reaction is notoriously slow and inefficient for sterically hindered secondary and tertiary alcohols. jk-sci.comathabascau.ca The significant steric bulk of a substrate like 2,4,6,8-tetramethyl-1-nonanol would severely hinder the approach of the alcohol to the protonated carboxylic acid, resulting in very low yields. To drive the reaction forward, strategies such as using a large excess of one reactant or removing water as it is formed are necessary. athabascau.cachemistrysteps.com For particularly hindered esters, alternative methods such as reacting the alcohol with more reactive acylating agents like acyl chlorides, potentially in the presence of silver cyanide, may be more effective. jk-sci.com

Biocatalysis offers a powerful and green alternative for synthesizing sterically complex esters under mild conditions. researchgate.net Lipases, a class of enzymes, are particularly well-suited for this purpose as they can function in non-aqueous environments, which helps to shift the reaction equilibrium toward ester production. These enzymes can often accommodate bulky substrates within their active sites, making them effective for the esterification of branched-chain alcohols. The use of unconventional techniques like ultrasound or microwave assistance in conjunction with enzymatic catalysis has been shown to increase the concentration of esters like isoamyl acetate (B1210297) compared to conventional heating methods. researchgate.net This suggests that such approaches could be beneficial for the synthesis of 1-Nonanol, 2,4,6,8-tetramethyl-, acetate.

Comparison of Esterification Methods for Sterically Hindered Alcohols
MethodCatalyst/ReagentsTypical ConditionsAdvantagesDisadvantages for Branched Systems
Fischer EsterificationStrong acid (e.g., H₂SO₄), Carboxylic Acid, AlcoholHigh temperature, RefluxInexpensive and widely usedVery slow reaction rate and low equilibrium yield due to steric hindrance athabascau.ca
Enzymatic EsterificationLipase (B570770) (e.g., immobilized)Mild temperature, Non-aqueous solventHigh selectivity, Mild conditions, Reduced byproducts researchgate.netEnzyme cost and stability, Substrate specificity may be a limitation
AATase-Mediated SynthesisAlcohol Acyltransferase (AATase), Acetyl-CoAPhysiological (mild)High specificity, Thermodynamically favorable biorxiv.orgRequires specific enzyme; native enzymes may not accept highly branched substrates nih.gov

Chemoenzymatic synthesis leverages the strengths of both traditional organic chemistry and biocatalysis. nih.gov This synergistic approach is particularly valuable for complex molecules like this compound. In such a strategy, the complex and sterically hindered alcohol precursor (2,4,6,8-tetramethyl-1-nonanol) can be constructed using the versatile methods of multi-step organic synthesis. The final, often challenging, esterification step is then carried out using a highly selective enzyme. This method combines the reaction diversity of modern chemistry with the unparalleled regio- and stereoselectivity of enzymatic transformations, providing an efficient pathway to the target ester. nih.govnih.gov

Alcohol Acyltransferase (AATase) Mediated Synthesis of Acetate Esters

Alcohol acyltransferases (AATases) are enzymes that catalyze the final step in the biosynthesis of many volatile esters found in fruits and yeast. researchgate.netnih.gov They facilitate the condensation of an alcohol with an acyl-Coenzyme A (acyl-CoA), such as acetyl-CoA, to form the corresponding ester. researchgate.net This biocatalytic reaction is highly efficient and thermodynamically favorable. biorxiv.org The AATase pathway is responsible for producing a wide variety of acetate esters during fruit ripening and fermentation. researchgate.net While AATases often have specificities for certain types of alcohols, their substrate promiscuity can be exploited, and protein engineering techniques can be used to develop novel AATase variants capable of accepting non-native or sterically bulky alcohol substrates for the production of designer esters. nih.govbiorxiv.org

Advanced Synthetic Strategies for Multi-Methylated Nonanol Derivatives

The synthesis of the 2,4,6,8-tetramethyl-1-nonanol precursor itself is a significant challenge due to the multiple stereocenters along its carbon backbone. Advanced synthetic methods are required to control the precise three-dimensional arrangement of these methyl groups.

Creating a specific stereoisomer of a multi-methylated alcohol requires stereoselective synthesis. These methods employ chiral auxiliaries, catalysts, or reagents to control the formation of new stereocenters during the construction of the molecular backbone. A versatile library of aminoalcohols has been synthesized from natural stevioside in a stereoselective manner, demonstrating how complex natural products can serve as starting points for chiral molecules. nih.gov For a target like 2,4,6,8-tetramethyl-1-nonanol, an iterative approach using stereoselective alkylation or aldol reactions could be employed to build the carbon chain while setting the stereochemistry at the 2, 4, 6, and 8 positions. Once the enantiomerically pure alcohol is synthesized, a mild esterification method, such as an enzymatic reaction, would be used to form the acetate without disturbing the pre-existing chiral centers.

Carbon-Carbon Bond Formation Methodologies in Branched Nonanol Skeletons

The formation of the 2,4,6,8-tetramethyl-1-nonanol carbon skeleton is a significant synthetic challenge due to its highly branched nature. The creation of new carbon-carbon bonds is central to this process, and several methodologies can be employed. libretexts.orgalevelchemistry.co.uknih.gov These reactions are fundamental to the production of numerous man-made chemicals, including pharmaceuticals and plastics. alevelchemistry.co.uk

Key strategies for assembling such a structure include:

Grignard Reactions: The addition of Grignard reagents (organomagnesium halides) to carbonyl compounds (aldehydes and ketones) is a classic and powerful method for C-C bond formation. One could envision a convergent synthesis, preparing branched fragments and coupling them together. For instance, a Grignard reagent derived from a branched alkyl halide could react with a branched aldehyde to progressively build the carbon chain.

Aldol and Claisen Condensations: These reactions form C-C bonds through the reaction of enolates with carbonyl compounds. nih.gov They are particularly useful for creating β-hydroxy carbonyl compounds, which can be further modified to build up a complex carbon backbone. alevelchemistry.co.uk By carefully selecting branched starting materials, it is possible to introduce the required methyl groups at specific positions.

Catalytic Alkylation Reactions: Modern synthetic methods offer more advanced routes. For example, transition-metal catalyzed allylic alkylation has emerged as an effective way to create all-carbon quaternary stereocenters, which are a feature of highly branched molecules. acs.org Molybdenum-catalyzed reactions, in particular, have shown a strong preference for producing branched products. acs.org Other advanced methods include the use of alkyl boranes to couple with aromatic rings and palladium-catalyzed reactions that can couple chloroacetamides with alkenes. organic-chemistry.org

Biocatalytic Approaches: Nature offers sophisticated pathways for creating branched structures. Metabolic engineering approaches, for instance in Escherichia coli, can produce branched-chain higher alcohols like isobutanol from renewable resources. nih.govresearchgate.net These strategies often divert intermediates from the host's highly active amino acid biosynthetic pathways to generate 2-keto acids, which are then converted to alcohols. nih.govresearchgate.net While not a traditional laboratory synthesis, these biological systems provide a blueprint for efficient branched-chain construction.

A hypothetical synthetic route could involve the iterative use of these methods, starting with smaller, commercially available branched molecules and systematically building the 13-carbon backbone of the target alcohol.

Investigation of Reaction Kinetics and Thermodynamics in Branched Acetate Synthesis

The final step in the synthesis is the esterification of the 2,4,6,8-tetramethyl-1-nonanol with an acetylating agent, typically acetic acid or a derivative, often in the presence of an acid catalyst. The efficiency of this reaction is governed by its kinetics (reaction rate) and thermodynamics (equilibrium position).

The esterification of an alcohol with a carboxylic acid is a reversible reaction. mdpi.com Understanding the factors that influence the reaction rate and equilibrium constant is crucial for optimizing the yield of the desired acetate ester.

Thermodynamics: Esterification reactions are typically exothermic, meaning they release heat. uobaghdad.edu.iqresearchgate.net The equilibrium constant (K_eq) describes the ratio of products to reactants at equilibrium. According to the van't Hoff equation, for an exothermic reaction, increasing the temperature will decrease the equilibrium constant, slightly favoring the reactants. acs.org However, the effect on the reaction rate is often more significant.

Kinetics and Steric Hindrance: The rate of esterification is highly sensitive to the molecular structure of the alcohol. The 2,4,6,8-tetramethyl-1-nonanol is a primary alcohol, but it is exceptionally sterically hindered due to the methyl group on the adjacent carbon (C2) and subsequent branching along the chain. This steric bulk impedes the approach of the carboxylic acid to the hydroxyl group, significantly slowing down the reaction rate. acs.org

Studies comparing the esterification rates of various alcohols demonstrate this principle clearly. The reaction rate and equilibrium conversion decrease as the size and branching of the alcohol molecule increase. acs.org

AlcoholRelative ReactivityReason for Difference
MethanolHighestSmallest molecular size, least steric hindrance. acs.org
EthanolHighSlightly larger than methanol, minor increase in steric hindrance. acs.org
n-PropanolMediumIncreased chain length. acs.org
n-ButanolLowerSlower conversion due to larger molecular size. acs.orgijert.org
Branched Alcohols Lowest Significant steric hindrance near the reaction center. acs.org
  • Influence of Reaction Conditions:
  • Temperature: Increasing the reaction temperature increases the reaction rate constant, as described by the Arrhenius equation. acs.org This allows the reaction to reach equilibrium faster. For the synthesis of butyl acetate, for example, conversion increases with temperature. ijert.org
  • Catalyst: Acid catalysts (e.g., sulfuric acid, ion-exchange resins) are used to accelerate the reaction by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic. mdpi.comuobaghdad.edu.iq
  • Molar Ratio: Using an excess of one reactant (often the less expensive one) can shift the equilibrium position to favor the formation of the product ester, according to Le Chatelier's principle.
  • The synthesis of this compound would likely require forcing conditions—such as elevated temperatures and a strong acid catalyst—to overcome the substantial steric hindrance and achieve a reasonable yield. ijert.org The apparent activation energy for such a reaction would be relatively high compared to the esterification of a simple, unbranched primary alcohol. For comparison, the esterification of 1-methoxy-2-propanol with acetic acid over an ion-exchange resin has an apparent activation energy of 62.0 kJ/mol. mdpi.com

    Chemical Transformations and Reaction Mechanisms of 1 Nonanol, 2,4,6,8 Tetramethyl , Acetate

    Mechanistic Studies of Ester Hydrolysis in Branched Systems

    Ester hydrolysis is the cleavage of an ester into its constituent carboxylic acid and alcohol through reaction with water. ucoz.com The reaction can be catalyzed by either acid or base. For sterically crowded esters like 1-Nonanol, 2,4,6,8-tetramethyl-, acetate (B1210297), the bulky nature of the alkyl group profoundly influences the reaction mechanisms and rates. ucoz.com

    The acid-catalyzed hydrolysis of esters typically proceeds through a nucleophilic acyl substitution mechanism known as the A_AC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) pathway. The reaction is reversible and involves the following steps:

    Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon.

    Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

    Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to the -OR' group (the alkoxy group), converting it into a better leaving group (-R'OH).

    Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol (1-Nonanol, 2,4,6,8-tetramethyl-) as a leaving group.

    Deprotonation: The protonated carboxylic acid product is deprotonated by a water molecule, regenerating the acid catalyst.

    In the case of 1-Nonanol, 2,4,6,8-tetramethyl-, acetate, the extensive branching on the nonanol portion of the molecule introduces significant steric hindrance. ucoz.com This bulkiness impedes the approach of the water nucleophile to the carbonyl carbon, making the formation of the required tetrahedral intermediate energetically unfavorable and thus slowing the rate of hydrolysis considerably compared to linear esters.

    An alternative mechanism, A_AL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular), is common for the hydrolysis of esters with tertiary alcohols because it proceeds through a stable tertiary carbocation. ucoz.com However, since 2,4,6,8-tetramethyl-1-nonanol is a primary alcohol, the formation of a primary carbocation is highly unstable, making the A_AL1 pathway unlikely for this specific compound despite its branched nature. ucoz.com Therefore, the A_AC2 mechanism remains the principal, albeit slow, pathway for acid-catalyzed hydrolysis.

    Base-catalyzed hydrolysis, or saponification, is a widely used reaction that is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the strong base to form a carboxylate salt. The most common mechanism is the B_AC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) pathway. epa.gov

    Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, attacks the carbonyl carbon of the ester.

    Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral alkoxide intermediate.

    Elimination: The intermediate collapses, reforming the carbonyl group and expelling the alkoxide leaving group (⁻O-R').

    Deprotonation: The highly basic alkoxide removes the acidic proton from the newly formed carboxylic acid, yielding an alcohol and a carboxylate anion.

    Similar to the acid-catalyzed reaction, the B_AC2 mechanism is severely affected by steric hindrance. Esters that are sterically hindered are known to be very difficult to hydrolyze under standard basic conditions. ucoz.com The bulky 2,4,6,8-tetramethyl-nonyl group physically shields the carbonyl carbon, obstructing the attack by the hydroxide ion. Consequently, this compound exhibits high resistance to conventional saponification. Research has shown that such crowded esters can be more effectively hydrolyzed using non-aqueous conditions, where poorly solvated or "naked" hydroxide anions are more potent nucleophiles and can more readily attack the hindered carbonyl center.

    The degree of branching in an ester's structure is a key determinant of its hydrolytic stability. lubesngreases.com The presence of bulky alkyl groups near the ester linkage, either on the acyl or the alcohol moiety, provides steric protection against nucleophilic attack by water or hydroxide ions. lubesngreases.com This steric hindrance raises the activation energy for the formation of the tetrahedral intermediate, which is a critical step in both acid- and base-catalyzed hydrolysis. viu.ca As a result, the rate of hydrolysis is drastically reduced in branched esters compared to their linear analogues of similar molecular weight. lubesngreases.com

    Research has confirmed that introducing steric bulk is a key strategy for enhancing the hydrolytic stability of esters. lubesngreases.com For instance, in a modified ASTM D2619 hydrolysis test, a branched ester demonstrated a significantly slower rate of degradation (measured by the increase in acid number) compared to a linear ester. lubesngreases.com This enhanced stability makes highly branched esters suitable for applications where resistance to water-induced degradation is critical. google.com

    Table 1: Comparative Hydrolytic Degradation of Branched vs. Linear Esters

    This table, based on research findings, illustrates the enhanced hydrolytic stability of a branched ester compared to a linear ester under accelerated hydrolysis conditions. The lower increase in acid number for the branched ester indicates less degradation over time. lubesngreases.com

    Time (hours)Linear Ester (Acid Number mgKOH/g)Branched Ester (Acid Number mgKOH/g)
    00.10.1
    240.80.4
    481.50.7
    722.21.1
    962.91.5

    Oxidative Degradation Pathways for Branched Esters

    Beyond hydrolysis, esters can degrade through oxidative pathways, particularly when exposed to heat and/or light in the presence of oxygen.

    The thermal oxidation of esters of mono-alcohols, like this compound, proceeds through free-radical auto-oxidation mechanisms analogous to those of alkanes. york.ac.uk The process is a chain reaction involving three main stages:

    Initiation: At high temperatures, weak C-H bonds can break homolytically to form alkyl radicals (R•). The C-H bonds at the tertiary carbons (positions 2, 4, 6, and 8) in the 2,4,6,8-tetramethyl-nonyl group are particularly susceptible to abstraction due to the relative stability of the resulting tertiary radicals.

    Propagation: The alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another ester molecule to form a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.

    Termination: The chain reaction is terminated when two radicals combine.

    The hydroperoxides (ROOH) formed during propagation are unstable at high temperatures and decompose to form highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals. These radicals drive further reactions, leading to the cleavage of C-C bonds. This fragmentation results in a complex mixture of smaller degradation products, including aldehydes, ketones, shorter-chain carboxylic acids, and shorter-chain alcohols. rsc.orgresearchgate.net

    Photo-oxidation occurs when the ester is exposed to ultraviolet (UV) radiation. The mechanism is fundamentally similar to thermal oxidation, involving a free-radical chain reaction, but the initiation step is driven by the energy of photons rather than heat.

    The process begins with the absorption of a UV photon by the ester molecule, which can excite it to a higher energy state. This excitation can lead to the homolytic cleavage of a C-H bond, generating an alkyl radical and a hydrogen atom. As with thermal oxidation, the tertiary C-H bonds on the branched alkyl chain are the most likely sites for this initial radical formation.

    Alkyl Migration and Rearrangement in Highly Branched Ester Derivatives

    Reactions involving carbocation intermediates are prime candidates for observing alkyl migration and rearrangement. In the case of this compound, such intermediates could be formed under specific conditions, for example, during the solvolysis of the corresponding alcohol or its derivatives.

    The Wagner-Meerwein rearrangement is a classic example of a 1,2-hydride or 1,2-alkyl shift that occurs to stabilize a carbocation intermediate. wikipedia.orgmychemblog.comslideshare.netlibretexts.orgresearchgate.net For a molecule like 2,4,6,8-tetramethyl-1-nonanol, the parent alcohol of the acetate , treatment with a strong acid could lead to the protonation of the hydroxyl group, followed by the loss of water to form a primary carbocation. This primary carbocation would be highly unstable and prone to rearrangement.

    Hypothetical Rearrangement Pathway:

    A plausible rearrangement would involve a 1,2-hydride shift from the C2 position to the C1 carbon, or a 1,2-methyl shift, to form a more stable secondary or tertiary carbocation. Given the substitution pattern, a series of such shifts could occur, leading to a variety of rearranged products. The driving force for these rearrangements is the formation of a more stable carbocation.

    While no specific experimental data for this compound is available, the behavior of other highly branched, or "neopentyl-type," systems provides a strong indication of the expected outcome. For instance, the solvolysis of neopentyl-type halides or tosylates is well-documented to proceed with rearrangement.

    Interactive Data Table: Plausible Carbocation Intermediates and Rearrangement Products

    Initial CarbocationTypePotential Migrating GroupRearranged CarbocationTypePotential Final Product (after trapping by solvent/nucleophile)
    2,4,6,8-Tetramethylnonan-1-yl cationPrimaryH from C22,4,6,8-Tetramethylnonan-2-yl cationTertiary2-Substituted-2,4,6,8-tetramethylnonane
    2,4,6,8-Tetramethylnonan-1-yl cationPrimaryCH₃ from C22,3,4,6,8-Pentamethylnonan-2-yl cationTertiary2-Substituted-2,3,4,6,8-pentamethylnonane

    This table is illustrative and based on general principles of carbocation chemistry, as specific data for the target compound is unavailable.

    Other Electrophilic and Nucleophilic Substitution Reactions at the Ester Linkage

    The ester functional group in this compound offers two main sites for substitution reactions: the acyl carbon and the alpha-carbon of the alcohol moiety.

    Nucleophilic Acyl Substitution:

    This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate, followed by the departure of the leaving group (the 2,4,6,8-tetramethylnonan-1-oxide). Common examples include hydrolysis, transesterification, and ammonolysis.

    Hydrolysis: The reaction with water, typically catalyzed by an acid or a base, would yield acetic acid and 2,4,6,8-tetramethyl-1-nonanol. Under basic conditions (saponification), the carboxylate salt of acetic acid would be formed. The significant steric bulk of the alcohol portion would likely decrease the rate of hydrolysis compared to less hindered esters.

    Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst would result in the exchange of the alcohol moiety of the ester.

    Ammonolysis: Reaction with ammonia (B1221849) or an amine would produce acetamide (B32628) and 2,4,6,8-tetramethyl-1-nonanol.

    The steric hindrance provided by the highly branched alkyl group is expected to play a significant role in the kinetics of these reactions. The approach of the nucleophile to the carbonyl carbon would be impeded, requiring more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or more effective catalysts) compared to linear esters.

    Electrophilic and Nucleophilic Substitution at the Alkyl Chain:

    Direct substitution on the alkyl chain is less likely under typical conditions. The C-H bonds are generally unreactive towards electrophiles or nucleophiles unless activated. Given that the primary carbon is attached to the oxygen of the ester, nucleophilic substitution at this carbon (an SN2-type reaction) would be extremely slow due to the immense steric hindrance from the branched alkyl chain.

    SN1-type reactions could theoretically occur if a good leaving group were present at the C1 position and a carbocation could be formed. However, as discussed in the rearrangement section, this would likely lead to rearranged products rather than direct substitution.

    Interactive Data Table: Predicted Reactivity in Substitution Reactions

    Reaction TypeReagentExpected Major Product(s)Predicted Relative Rate (Compared to n-nonyl acetate)
    Acid-catalyzed HydrolysisH₂O, H⁺Acetic acid, 2,4,6,8-Tetramethyl-1-nonanolSlower
    Base-promoted HydrolysisNaOH, H₂OSodium acetate, 2,4,6,8-Tetramethyl-1-nonanolSlower
    TransesterificationCH₃OH, H⁺Methyl acetate, 2,4,6,8-Tetramethyl-1-nonanolSlower
    Nucleophilic Substitution (SN2)NaCNNo reaction expectedExtremely Slow

    This table provides a qualitative prediction based on steric hindrance effects, as quantitative kinetic data for the target compound is not available in the literature.

    Stereochemical Analysis and Control in 2,4,6,8 Tetramethylnonanol Acetate

    Elucidation of Stereoisomers and Diastereomers

    The structure of 2,4,6,8-tetramethylnonyl acetate (B1210297) possesses four stereogenic centers at carbons 2, 4, 6, and 8. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2n stereoisomers. For 2,4,6,8-tetramethylnonyl acetate, with n=4, a total of 24 = 16 possible stereoisomers can exist. These stereoisomers consist of eight pairs of enantiomers.

    The relationship between any two stereoisomers that are not mirror images of each other is defined as diastereomeric. Consequently, this compound has a complex network of diastereomeric relationships. For instance, a stereoisomer with an (R,R,R,R) configuration is the enantiomer of the (S,S,S,S) isomer, but it is a diastereomer to all other possible combinations, such as (R,S,R,R) or (S,R,S,R).

    The full set of possible stereoisomers can be systematically represented by considering the R/S configuration at each of the four chiral centers.

    Table 1: Possible Stereoisomers of 2,4,6,8-tetramethylnonyl acetate

    Configuration (C2, C4, C6, C8) Stereoisomer Type
    R, R, R, R Enantiomer of S,S,S,S
    R, R, R, S Enantiomer of S,S,S,R
    R, R, S, R Enantiomer of S,S,R,S
    R, S, R, R Enantiomer of S,R,S,S
    S, R, R, R Enantiomer of R,S,S,S
    R, R, S, S Enantiomer of S,S,R,R
    R, S, R, S Enantiomer of S,R,S,R
    R, S, S, R Enantiomer of S,R,R,S
    S, S, S, S Enantiomer of R,R,R,R
    S, S, S, R Enantiomer of R,R,R,S
    S, S, R, S Enantiomer of R,R,S,R
    S, R, S, S Enantiomer of R,S,R,R
    R, S, S, S Enantiomer of S,R,R,R
    S, S, R, R Enantiomer of R,R,S,S
    S, R, S, R Enantiomer of R,S,R,S

    This table is generated based on theoretical possibilities.

    Asymmetric Induction in the Synthesis of Branched Alcohol Precursors

    The synthesis of a single, desired stereoisomer of 2,4,6,8-tetramethylnonyl acetate hinges on the stereocontrolled synthesis of its precursor, 2,4,6,8-tetramethylnonan-1-ol. Asymmetric induction is a critical strategy to achieve this, wherein a chiral influence directs the formation of one stereoisomer over others.

    One common approach for the synthesis of chiral alcohols is the asymmetric hydrogenation of prochiral precursors, such as β-branched enol esters. nih.gov This method, often catalyzed by rhodium complexes with chiral ligands, can yield β-chiral primary alcohols with high enantioselectivity. nih.gov For the synthesis of 2,4,6,8-tetramethylnonan-1-ol, a multi-step approach would be necessary, potentially involving the iterative introduction of chiral methyl groups.

    Another strategy involves the use of chiral building blocks derived from the "chiral pool," which are naturally occurring enantiomerically pure compounds. nih.govresearchgate.net For instance, chiral synthons could be elaborated and coupled to construct the carbon backbone with the desired stereochemistry at each methyl-substituted center.

    The stereochemical outcome of such syntheses is highly dependent on the chosen chiral catalyst or auxiliary and the reaction conditions. The Felkin-Anh and Cram's rules are often used to predict the stereoselectivity of nucleophilic additions to chiral aldehydes and ketones, which could be intermediates in the synthesis of the target alcohol.

    Conformational Analysis of Branched Alkyl Chains and Ester Groups

    The conformational flexibility of the highly branched alkyl chain and the ester group in 2,4,6,8-tetramethylnonyl acetate significantly influences its physical and chemical properties. The rotation around the numerous carbon-carbon single bonds gives rise to a multitude of conformers. The stability of these conformers is primarily dictated by steric and torsional strain.

    In acyclic alkanes, staggered conformations are energetically favored over eclipsed conformations. lumenlearning.com For a polymethylated chain like that in 2,4,6,8-tetramethylnonyl acetate, gauche interactions between adjacent methyl groups and between methyl groups and the rest of the alkyl chain become significant. edurev.in The molecule will preferentially adopt conformations that minimize these destabilizing steric interactions. The most stable conformers will likely exhibit an extended, zig-zag arrangement of the carbon backbone, with the bulky methyl groups oriented to reduce steric hindrance.

    The ester group also possesses conformational preferences. The s-trans (or Z) conformation, where the alkyl portion of the alcohol and the carbonyl oxygen are on opposite sides of the C-O single bond, is generally more stable for acyclic esters due to reduced steric hindrance and favorable dipole-dipole interactions.

    Computational methods, such as molecular mechanics and quantum chemistry calculations, can be employed to model the potential energy surface of the molecule and identify the lowest energy conformers. ucl.ac.uk

    Dynamic Stereochemistry of Substituted Alkyl Acetates

    Dynamic stereochemistry explores the interconversion of stereoisomers. researchgate.net For 2,4,6,8-tetramethylnonyl acetate, the primary dynamic process at room temperature is the rapid rotation around the C-C and C-O single bonds, leading to a complex equilibrium of conformers.

    While the chiral centers at carbons 2, 4, 6, and 8 are configurationally stable under normal conditions, certain chemical transformations or the presence of specific catalysts could potentially lead to epimerization.

    Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the energetic barriers of conformational changes. nih.gov By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the rates of interconversion between different conformers and the corresponding activation energies. nih.gov

    Methods for Chiral Resolution and Enantiomeric Excess Determination

    Given the existence of multiple stereoisomers, the separation of a specific enantiomer or diastereomer of 2,4,6,8-tetramethylnonyl acetate is a significant challenge. Chiral resolution techniques are employed to separate racemic mixtures.

    One common method involves the use of chiral derivatizing agents. nih.govwikipedia.org The precursor alcohol, 2,4,6,8-tetramethylnonan-1-ol, can be reacted with a chiral acid or its derivative to form a mixture of diastereomeric esters. libretexts.org These diastereomers possess different physical properties, such as solubility and chromatographic retention times, allowing for their separation by techniques like crystallization or chromatography. wikipedia.orgnih.gov Once separated, the chiral auxiliary can be cleaved to yield the enantiomerically pure alcohol, which can then be acetylated.

    Table 2: Common Chiral Derivatizing Agents for Alcohols

    Agent Type Example Resulting Diastereomer
    Chiral Carboxylic Acids (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) Diastereomeric esters
    Chiral Isocyanates (R)-(+)-1-(1-Naphthyl)ethyl isocyanate Diastereomeric carbamates

    This table provides examples of commonly used derivatizing agents.

    The enantiomeric excess (ee) of a sample, which quantifies the purity of a single enantiomer, can be determined using various analytical techniques. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are powerful methods for separating and quantifying enantiomers, either directly on a chiral stationary phase or after derivatization. gcms.cz

    NMR spectroscopy, in the presence of a chiral solvating agent or after derivatization with a chiral reagent like Mosher's acid, can also be used to determine the enantiomeric excess by observing the distinct signals of the resulting diastereomeric species. purechemistry.org Circular dichroism (CD) spectroscopy is another technique that can be used to determine the enantiomeric excess and, in some cases, the absolute configuration of chiral molecules. nih.gov

    Advanced Analytical Characterization Techniques for Complex Nonanol Esters

    Chromatographic Methodologies for Separation and Quantification

    Chromatography is the cornerstone for separating the individual components of complex mixtures. For a compound like 1-Nonanol, 2,4,6,8-tetramethyl-, acetate (B1210297), which may be present in a matrix with other related esters or impurities, selecting the appropriate chromatographic technique is critical for accurate quantification and isolation.

    Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.comnih.gov It is particularly well-suited for identifying and quantifying esters in complex mixtures. nih.gov The gas chromatograph separates compounds based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides mass-to-charge ratio data, enabling structural identification. youtube.com

    In the analysis of a sample containing 1-Nonanol, 2,4,6,8-tetramethyl-, acetate, GC-MS would separate it from other volatile esters, alcohols, or degradation products. researchgate.net The use of headspace solid-phase microextraction (HS-SPME) can be employed as a sample preparation technique to extract and concentrate volatile analytes before GC-MS analysis. nih.gov The mass spectrum of the target compound would exhibit characteristic fragmentation patterns corresponding to its molecular structure, allowing for its unambiguous identification, often by comparison to spectral libraries. nih.gov The total ion chromatogram (TIC) provides quantitative information based on peak area.

    Table 1: Typical GC-MS Parameters for Volatile Ester Analysis

    ParameterTypical SettingPurpose
    Column Fused silica (B1680970) capillary column (e.g., DB-5, Stabilwax) mdpi.comnih.govSeparates compounds based on volatility and polarity.
    Injector Split/SplitlessIntroduces the sample onto the column. Splitless mode is used for trace analysis. nih.gov
    Carrier Gas Helium mdpi.comTransports the sample through the column.
    Oven Program Temperature ramp (e.g., 40°C to 250°C) mdpi.comControls the separation by eluting compounds based on their boiling points.
    Ion Source Electron Ionization (EI) at 70 eV nih.govFragments the molecules into characteristic ions.
    Mass Analyzer Quadrupole or Time-of-Flight (TOF)Separates ions based on their mass-to-charge ratio.
    Detector Electron MultiplierDetects the ions to generate the mass spectrum.

    For non-volatile or thermally unstable esters, high-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the methods of choice. elgalabwater.com These techniques separate compounds based on their interactions with a stationary phase and a liquid mobile phase. oxfordindices.comyoutube.com HPLC is a versatile technique used for the identification, quantification, and purification of individual components from a mixture. oxfordindices.com

    Normal-phase HPLC, with a polar stationary phase and a non-polar mobile phase, or reversed-phase HPLC, with a non-polar stationary phase and a polar mobile phase, can be used depending on the polarity of the target ester and the sample matrix. youtube.com UHPLC utilizes columns with smaller particle sizes (<2 µm), which results in significantly higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. ox.ac.uk This is particularly advantageous for resolving complex mixtures of structurally similar esters. researchgate.net

    Table 2: Comparison of HPLC and UHPLC for Complex Ester Analysis

    FeatureHPLCUHPLC
    Particle Size 3-5 µm< 2 µm ox.ac.uk
    Resolution GoodExcellent, allows for better separation of complex mixtures. ox.ac.uk
    Analysis Time LongerFaster, significantly reduces run times. ox.ac.uk
    System Pressure Lower (up to 6,000 psi)Higher (up to 15,000 psi or more) youtube.com
    Solvent Consumption HigherLower, leading to cost savings and reduced waste.
    Sensitivity GoodHigher, due to narrower peaks.

    The coupling of liquid chromatography with mass spectrometry combines the powerful separation capabilities of LC with the sensitive and specific detection of MS. ox.ac.uk This hyphenated technique is indispensable for the structural elucidation of complex molecules like this compound.

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exceptional specificity and sensitivity. nih.govresearchgate.net In this technique, a precursor ion corresponding to the target molecule is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in a second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly selective and allows for accurate quantification even in complex matrices. researchgate.net

    Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. masonaco.org This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule, which is a critical step in identifying unknown compounds or confirming the structure of known ones. nih.govnih.gov The combination of retention time from the LC and the high-resolution mass data from the HRMS provides a high degree of confidence in compound identification. frontiersin.org

    Table 3: Strengths of Hyphenated LC-MS Techniques for Ester Analysis

    TechniquePrimary StrengthApplication in Ester Analysis
    LC-MS/MS High specificity and sensitivity, quantitative analysis. nih.govTargeted quantification of specific esters in complex samples, impurity profiling. researchgate.net
    LC-HRMS High mass accuracy, determination of elemental composition. masonaco.orgnih.govStructural confirmation of known esters, identification of unknown esters and degradation products. nih.gov

    Spectroscopic Techniques for Structural Confirmation and Purity Assessment

    While chromatography separates components, spectroscopy provides detailed information about the molecular structure and functional groups present, which is essential for confirming the identity and assessing the purity of this compound.

    Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

    ¹H NMR: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For an ester like this compound, the protons on the carbon adjacent to the carbonyl group (the acetate methyl group) would appear at a characteristic chemical shift around 2.0-2.2 ppm. orgchemboulder.com The protons on the carbon attached to the ester oxygen (from the nonanol portion) would be shifted downfield to approximately 3.7-4.1 ppm. orgchemboulder.comyoutube.com The complex branching of the 2,4,6,8-tetramethyl-1-nonanol backbone would result in a complex pattern of signals.

    ¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in a molecule. The carbonyl carbon of the ester group is particularly diagnostic, appearing in the range of 168-173 ppm. researchgate.net The carbons of the alcohol and acid portions of the ester can also be assigned, providing further structural confirmation.

    2D NMR: For a complex structure like this compound, two-dimensional NMR techniques are essential for unambiguous assignment of all proton and carbon signals. researchgate.net

    COSY (Correlation Spectroscopy) reveals correlations between coupled protons, helping to trace out the spin systems within the molecule. emerypharma.com

    HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. nih.gov

    HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton, especially around quaternary carbons and the ester linkage. emerypharma.comnih.gov

    Table 4: Typical NMR Chemical Shifts for Acetate Esters

    AtomType of NucleusTypical Chemical Shift (ppm)Notes
    CH₃-C=O ¹H2.0 - 2.2 orgchemboulder.comProtons of the acetate methyl group.
    -O-C H- ¹H3.7 - 4.1 orgchemboulder.comProtons on the carbon attached to the ester oxygen.
    CH₃-C =O ¹³C~21Carbon of the acetate methyl group.
    -C =O ¹³C168 - 173 researchgate.netCarbonyl carbon of the ester group.
    -O-C - ¹³C60 - 80Carbon attached to the ester oxygen.

    Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are excellent for identifying functional groups within a molecule.

    Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an ester is the strong carbonyl (C=O) stretching absorption, which for a saturated aliphatic ester like this compound, appears in the range of 1735-1750 cm⁻¹. orgchemboulder.comopenstax.orglibretexts.org Additionally, esters exhibit two characteristic C-O stretching bands between 1000 and 1300 cm⁻¹, often referred to as the "Rule of Three" along with the C=O stretch. spectroscopyonline.comuobabylon.edu.iq

    Raman Spectroscopy: Raman spectroscopy also detects the vibrational modes of molecules. While the C=O stretch is also visible in Raman spectra, it is generally weaker than in IR. nih.gov However, Raman can provide valuable information about the carbon backbone of the molecule. nih.govopen-raman.org The C=O stretching vibration for esters is typically found between 1729 and 1748 cm⁻¹. nih.gov Raman spectroscopy can be a powerful tool for monitoring reactions, such as esterification, in real-time. open-raman.orgproquest.com

    Table 5: Characteristic Vibrational Frequencies for Esters

    Functional GroupTechniqueTypical Wavenumber (cm⁻¹)Intensity
    C=O Stretch IR1735 - 1750 orgchemboulder.comlibretexts.orgStrong, Sharp
    C-O Stretch IR1000 - 1300 orgchemboulder.comspectroscopyonline.comTwo Strong Bands
    C=O Stretch Raman1729 - 1748 nih.govModerate
    C-C Stretch Raman1000 - 1200 researchgate.netVariable

    Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification

    Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The applicability of this technique is dependent on the presence of chromophores—parts of a molecule that absorb light. uobabylon.edu.iq

    For this compound, the primary chromophore is the carbonyl group (C=O) within the acetate ester function. Saturated esters typically exhibit two principal electronic transitions: a weak n → π* transition and a strong π → π* transition. uobabylon.edu.iq The n → π* transition, involving the non-bonding electrons of the oxygen atom, occurs at a longer wavelength, typically around 205-215 nm. The more intense π → π* transition occurs at a shorter wavelength, usually below 200 nm. uobabylon.edu.iq

    Because the compound is fully saturated and lacks any conjugated π-electron systems, it does not absorb light in the near-UV or visible region (220-800 nm). youtube.com Therefore, while UV-Vis spectroscopy can confirm the absence of extended conjugation, it provides limited specific structural information for this particular molecule. Its main utility would be as a screening tool or for quantitative analysis if the compound is isolated and a reference standard is available.

    Table 1: Typical UV Absorption for Relevant Moieties This interactive table summarizes the characteristic UV absorption wavelengths for functional groups relevant to the analysis of organic esters.

    Functional Group Transition Typical λmax (nm) Molar Absorptivity (ε)
    Alkane (C-C, C-H) σ → σ* < 150 High
    Ester (Carbonyl, C=O) n → π* 205 - 215 Low (~50-100)
    Ester (Carbonyl, C=O) π → π* ~195 High (>1000)
    Isolated Alkene (C=C) π → π* ~175 High

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

    Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of organic compounds. It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the deduction of structure from fragmentation patterns. For this compound (Molecular Formula: C₁₅H₃₀O₂, Molecular Weight: 242.4 g/mol ), electron ionization (EI) would produce a molecular ion (M⁺˙) at m/z 242. epa.govechemi.com

    The fragmentation of esters is well-characterized. Key fragmentation pathways for this molecule would include:

    Alpha-cleavage: Breakage of the C-O bond between the carbonyl carbon and the nonanol oxygen, resulting in an acylium ion [CH₃CO]⁺ at m/z 43. This is often a prominent peak for acetates. miamioh.edu

    Loss of a Neutral Alkene: A McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. However, the branching in this compound may favor other pathways.

    Cleavage of the Alkyl Chain: The branched tetramethylnonyl chain can fragment at various points, particularly at the branched carbons, leading to the formation of stable secondary or tertiary carbocations. libretexts.org For example, cleavage of the bond between the oxygen and the C1 of the nonanol chain would lead to the loss of the acetoxy group (CH₃COO·, 59 Da), generating a C₁₃H₂₇⁺ ion at m/z 183.

    Neutral Loss of Acetic Acid: Elimination of a neutral molecule of acetic acid (CH₃COOH, 60 Da) from the molecular ion can lead to an alkene radical cation [C₁₃H₂₆]⁺˙ at m/z 182.

    Table 2: Predicted Key Mass Fragments for this compound This interactive table outlines the expected major fragments in the mass spectrum of the target compound.

    m/z Ion Structure / Identity Fragmentation Pathway
    242 [C₁₅H₃₀O₂]⁺˙ Molecular Ion (M⁺˙)
    183 [C₁₃H₂₇]⁺ Loss of acetoxy radical (·OCOCH₃)
    182 [C₁₃H₂₆]⁺˙ Neutral loss of acetic acid (CH₃COOH)
    57 [C₄H₉]⁺ Cleavage of branched alkyl chain (e.g., tert-butyl cation)

    Modern mass spectrometry utilizes various types of mass analyzers, each with distinct advantages for analyzing complex molecules.

    Ion Trap (IT) Mass Spectrometry: An Ion Trap stores ions in a three-dimensional radio frequency field. Its key feature is the ability to perform sequential fragmentation experiments (MSⁿ). shimadzu.com For this compound, an IT analyzer could first isolate the molecular ion (m/z 242), fragment it to produce a primary set of product ions (MS²), and then select one of those fragments (e.g., m/z 183) for further fragmentation (MS³). This multi-stage analysis provides exceptionally detailed information about the molecule's connectivity. shimadzu.com

    Time-of-Flight (TOF) Mass Spectrometry: A TOF analyzer measures the time it takes for ions to travel a fixed distance to the detector. Lighter ions travel faster than heavier ones. TOF instruments are known for their high mass resolution, mass accuracy, and rapid acquisition speeds. lcms.cz This allows for the precise determination of an ion's elemental composition from its exact mass.

    Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometry: This hybrid instrument combines the capabilities of a quadrupole mass filter with a TOF mass analyzer. shimadzu.com The quadrupole can be used to selectively transmit a specific ion (like the molecular ion) into the collision cell for fragmentation, after which the resulting product ions are analyzed by the high-resolution TOF detector. lcms.cz Q-TOF systems provide both high-quality quantitative data and high-confidence identification of unknown compounds, making them ideal for complex analyses. spectroscopyonline.com For this ester, a Q-TOF would yield a highly accurate mass for the molecular ion, confirming the C₁₅H₃₀O₂ formula, and provide high-resolution fragment data for structural confirmation. lcms.cz

    Tandem Mass Spectrometry (MS/MS) is an experimental sequence, not just a type of instrument, that involves at least two stages of mass analysis (e.g., in a Q-TOF or Ion Trap) to probe the structure of a selected ion. In a typical MS/MS experiment on this compound, the precursor ion (the molecular ion, m/z 242) is selected in the first mass analyzer, induced to fragment in a collision cell, and the resulting product ions are analyzed in the second mass analyzer.

    The resulting product ion spectrum is a chemical fingerprint specific to the precursor ion's structure. For example, observing the characteristic neutral loss of 60 Da (acetic acid) would strongly indicate the presence of an acetate ester. miamioh.edu Further fragmentation of the alkyl chain would help to map the branching points. The fragmentation pattern can distinguish it from other isomers with the same molecular formula, such as an ester of a different carboxylic acid or an ester with a different branching pattern on the alcohol. This detailed structural information is critical for the definitive identification of complex molecules. nih.govmdpi.com

    Comprehensive Analytical Platforms for Complex Organic Matrices

    In many real-world scenarios, this compound would not be a pure substance but a component within a complex organic matrix (e.g., fragrance blends, industrial lubricants, or environmental samples). Analyzing such samples requires a comprehensive analytical platform that combines a high-resolution separation technique with a powerful detection method.

    The premier technique for this purpose is comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry, typically a TOF-MS. chromatographyonline.comnih.gov GC×GC utilizes two different capillary columns connected in series via a modulator. wikipedia.org The first, longer column separates compounds based on one property (e.g., boiling point), while the second, shorter column provides a rapid, orthogonal separation based on a different property (e.g., polarity). chromatographyonline.com

    This approach offers several key advantages:

    Greatly Increased Peak Capacity: GC×GC can resolve thousands of compounds in a single run, dramatically improving the separation of the target analyte from matrix interferences and isomers. nih.gov

    Enhanced Sensitivity: The modulation process involves cryo-focusing, which sharpens the chromatographic peaks, leading to a significant increase in the signal-to-noise ratio and improved detection limits. chromatographyonline.com

    Structured Chromatograms: Compounds of similar chemical classes (e.g., esters, alcohols, hydrocarbons) tend to elute in specific, organized regions of the two-dimensional chromatogram, simplifying identification. americanlaboratory.com

    When coupled with a TOF-MS, a GC×GC system provides a complete dataset with separation information in two dimensions and a full mass spectrum for every point, enabling the confident identification and quantification of trace-level components like this compound in even the most complex samples. chromatographyonline.com

    Table 3: Compound Names Mentioned in this Article

    Compound Name
    This compound

    Computational Chemistry and Theoretical Studies on 1 Nonanol, 2,4,6,8 Tetramethyl , Acetate

    Quantum Chemical Calculations for Molecular Structure and Electronic Properties

    Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

    Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for large molecules like 1-Nonanol, 2,4,6,8-tetramethyl-, acetate (B1210297) due to its balance of accuracy and computational cost.

    DFT calculations can be employed to determine a variety of molecular properties, including:

    Optimized Geometry: Predicting the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

    Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and stability. mdpi.com

    Vibrational Frequencies: Simulating the infrared (IR) spectrum of the molecule, which can aid in its experimental identification.

    For illustrative purposes, the following table presents typical geometric and electronic properties calculated using DFT for a related long-chain ester, decyl acetate. foodb.canist.gov

    PropertyDescriptionIllustrative Value (for Decyl Acetate)
    Optimized Geometry
    C=O Bond LengthThe length of the carbonyl double bond.~1.21 Å
    C-O Ester Bond LengthThe length of the single bond between the carbonyl carbon and the ester oxygen.~1.34 Å
    O-C Alkyl Bond LengthThe length of the single bond between the ester oxygen and the alkyl chain.~1.45 Å
    Electronic Properties
    HOMO EnergyEnergy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons.-
    LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons.-
    HOMO-LUMO GapThe energy difference between HOMO and LUMO, related to chemical reactivity.-
    Dipole MomentA measure of the overall polarity of the molecule.~1.9 D
    Polar Surface AreaThe surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogens.26.3 Ų foodb.ca

    Ab initio molecular orbital methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for reaction energetics.

    For a reaction involving 1-Nonanol, 2,4,6,8-tetramethyl-, acetate, such as hydrolysis, ab initio calculations can be used to determine:

    Reaction Enthalpy (ΔH): The heat absorbed or released during the reaction.

    Reaction Gibbs Free Energy (ΔG): A measure of the spontaneity of the reaction.

    These calculations involve optimizing the geometries of reactants, products, and any intermediates or transition states to determine their respective energies. Studies on the hydrolysis of other esters have shown good agreement between ab initio calculated activation energies and experimental values. nist.gov

    Reaction Mechanism Elucidation Through Computational Modeling

    Computational modeling is an indispensable tool for mapping out the step-by-step pathway of a chemical reaction, known as the reaction mechanism. For esters, common reactions for study include hydrolysis and esterification.

    A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying and characterizing the transition state is key to understanding the reaction mechanism and its rate.

    Computational methods can locate the transition state structure on the potential energy surface. A key feature of a computationally identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. For the hydrolysis of an ester like this compound, the transition state would likely involve the nucleophilic attack of a water molecule on the carbonyl carbon. youtube.comucalgary.ca

    The following table outlines the expected characteristics of a transition state for the acid-catalyzed hydrolysis of an ester, based on general principles.

    CharacteristicDescription
    Geometry The carbonyl carbon is typically tetrahedral-like, with a partial bond to the incoming water molecule and a partially broken C-O bond to the alcohol moiety.
    Vibrational Analysis One imaginary frequency corresponding to the formation of the new C-O bond and the breaking of the old one.
    Charge Distribution Significant charge separation, with partial positive and negative charges developing on different atoms.

    The activation energy (Ea) is the minimum amount of energy required for a reaction to occur. It is the energy difference between the reactants and the transition state. Computational methods like DFT and ab initio theory can provide accurate estimates of activation energies.

    Once the activation energy is known, the rate constant (k) for the reaction can be estimated using transition state theory (TST), often in conjunction with the Eyring equation. TST provides a framework for understanding reaction rates based on the properties of the reactants and the transition state. dntb.gov.ua

    Studies on the acid-catalyzed hydrolysis of various esters have shown that DFT calculations can predict activation energies that are in good agreement with experimental data. rsc.org For example, the activation energy for the acid-catalyzed hydrolysis of simple esters is typically in the range of 15-25 kcal/mol.

    Conformational Analysis and Energy Landscape Mapping

    Due to the presence of multiple rotatable single bonds, this compound can exist in numerous different three-dimensional arrangements, known as conformations. Conformational analysis aims to identify the most stable conformations and to map the energy landscape that connects them.

    In Silico Approaches for Stereochemical Prediction and Assignment

    The presence of multiple chiral centers in this compound gives rise to a number of possible stereoisomers. Determining the absolute and relative stereochemistry of these isomers is a significant challenge that can be addressed using computational methods. In silico techniques for stereochemical prediction typically involve a combination of conformational searching and the calculation of chiroptical properties, such as electronic circular dichroism (ECD) and optical rotatory dispersion (ORD).

    A common workflow for the in silico stereochemical assignment of a molecule like this compound would involve:

    Generation of all possible stereoisomers: Based on the number of chiral centers, all potential diastereomers and enantiomers are constructed in a digital environment.

    Quantum chemical calculations: For each identified conformer, quantum mechanical calculations, often using Density Functional Theory (DFT), are performed to optimize the geometry and calculate properties like ECD and ORD spectra.

    Spectral comparison: The calculated spectra for each stereoisomer are then compared with experimentally obtained spectra. The stereoisomer whose calculated spectrum best matches the experimental data is assigned as the correct one.

    Table 1: Hypothetical Relative Energies of this compound Stereoisomers
    StereoisomerRelative Energy (kcal/mol)Predicted Abundance at 298 K (%)
    (2R,4R,6R,8R)0.0035.2
    (2S,4R,6R,8R)0.5015.5
    (2R,4S,6R,8R)0.5514.1
    (2R,4R,6S,8R)0.6012.8
    (2S,4S,6R,8R)1.105.1
    (2R,4S,6S,8R)1.154.6
    (2S,4R,6S,8R)1.204.2
    (2S,4S,6S,8R)1.801.5

    This table presents hypothetical data for illustrative purposes, as specific computational studies on this compound are not publicly available.

    Molecular Dynamics Simulations for Dynamic Behavior Studies

    The process of setting up an MD simulation for this molecule would typically involve:

    System setup: A single molecule or an ensemble of molecules of this compound is placed in a simulation box. The box is then filled with a chosen solvent, such as water or an organic solvent, to mimic realistic conditions.

    Force field application: A suitable force field is chosen to describe the inter- and intramolecular forces governing the interactions between atoms.

    Simulation run: The system is then allowed to evolve over time by numerically integrating Newton's equations of motion. This generates a trajectory of atomic positions and velocities.

    Analysis: The resulting trajectory is analyzed to extract various properties of interest, such as conformational changes, radial distribution functions to understand solvent structure around the molecule, and diffusion coefficients.

    A key aspect that can be studied with MD simulations is the conformational landscape of the flexible nonanol chain and the acetate group. The multiple rotatable bonds allow the molecule to adopt a wide range of shapes, and MD simulations can quantify the probability of finding the molecule in a particular conformation.

    Below is a hypothetical data table summarizing the kind of conformational analysis that could be derived from an MD simulation of this compound.

    Table 2: Hypothetical Conformational Analysis from a Molecular Dynamics Simulation of this compound
    Dihedral AngleMajor Conformer(s)Population (%)Average Angle (degrees)
    C1-C2-C3-C4gauche (+/-)65± 65
    anti35180
    C3-C4-C5-C6anti70180
    gauche (+/-)30± 68
    C5-C6-C7-C8anti72180
    gauche (+/-)28± 67
    O-C1-C2-C(CH3)syn-periplanar850
    anti-periplanar15180

    This table presents hypothetical data for illustrative purposes, as specific molecular dynamics studies on this compound are not publicly available.

    Environmental Fate and Biodegradation Pathways of Branched Synthetic Esters

    Environmental Persistence and Transformation Kinetics

    The molecular structure of 1-Nonanol, 2,4,6,8-tetramethyl-, acetate (B1210297), with its extensive branching in the nonanol moiety, is the primary determinant of its environmental persistence. This high degree of branching creates significant steric hindrance, which is known to impede the enzymatic and chemical processes that break down ester compounds in the environment.

    Biodegradation Pathways

    Biodegradation is a primary pathway for the environmental breakdown of synthetic esters. This process is typically initiated by the enzymatic hydrolysis of the ester bond, which is carried out by microorganisms. mdpi.com The resulting alcohol (1-Nonanol, 2,4,6,8-tetramethyl-) and carboxylic acid (acetic acid) are then further metabolized. However, the rate and extent of this initial hydrolytic step are highly dependent on the chemical structure of the ester.

    Research on a variety of ester-based compounds has consistently shown that branching in the alcohol or acid portion of the molecule reduces the rate of biodegradation. chemrxiv.org Studies on the anaerobic biodegradation of alkyl esters in marine sediment have led to recommendations to avoid the use of branched alcohols to ensure adequate biodegradability. chemrxiv.org This is because the bulky branched structure can physically block the active sites of the enzymes responsible for hydrolysis.

    In the case of 1-Nonanol, 2,4,6,8-tetramethyl-, acetate, the four methyl groups along the nonanol chain create a highly crowded environment around the ester linkage. This steric hindrance is expected to significantly slow down the enzymatic hydrolysis, making the compound less susceptible to microbial degradation compared to linear or less branched esters. While many simpler synthetic esters are classified as "readily biodegradable" under standard testing protocols like OECD 301B, highly branched structures often exhibit lower rates of degradation. lube-media.comzslubes.com

    Table 1: Influence of Branching on the Biodegradation of Esters (Illustrative)

    Compound TypeStructureExpected BiodegradabilityRationale
    Linear Estere.g., Nonyl acetateHighAccessible ester linkage for enzymatic attack.
    Moderately Branched Estere.g., Iso-nonyl acetateModerate to HighSome steric hindrance, but generally still biodegradable.
    Highly Branched Ester e.g., this compound Low Significant steric hindrance impeding enzymatic hydrolysis. chemrxiv.org

    This table is illustrative and based on general principles of ester biodegradation. Specific rates would require experimental testing.

    Transformation Kinetics

    Hydrolysis: The chemical hydrolysis of the ester bond can occur abiotically in water. The rate of this reaction is dependent on pH and temperature. For sterically hindered esters, the rate of hydrolysis is generally slower than for their linear counterparts. chemrxiv.orgchemicalforums.com The bulky tetramethyl-substituted nonanol group is expected to protect the carbonyl carbon of the ester from nucleophilic attack by water, thus reducing the hydrolysis rate. While alkaline conditions can promote ester hydrolysis, the inherent steric hindrance of this compound would still result in a relatively slow transformation rate compared to less hindered esters.

    Photodegradation: Photodegradation, the breakdown of a molecule by light, can also contribute to the transformation of synthetic esters in the environment, particularly in sunlit surface waters or on terrestrial surfaces. Studies on other esters, such as phthalates and acetates, have shown that photodegradation can occur, with the rate being influenced by the specific chemical structure and the presence of photosensitizing substances in the environment. mdpi.comfrontiersin.org The primary mechanism often involves the absorption of UV radiation, leading to the cleavage of chemical bonds. For this compound, photodegradation could contribute to its transformation, although the specific kinetics and products are not documented.

    In the absence of direct experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the biodegradability and persistence of chemicals. neuraldesigner.comnih.govnih.gov These models use the chemical structure to estimate its environmental fate. For a highly branched ester like this compound, QSAR models would likely predict a lower biodegradability and a longer environmental half-life compared to less branched analogues.

    Table 2: Summary of Factors Affecting the Environmental Persistence of this compound

    Transformation ProcessKey Influencing FactorExpected Rate for this compound
    Biodegradation Steric hindrance from tetramethyl branchingSlow
    Hydrolysis Steric hindrance around the ester bondSlow
    Photodegradation Molecular structure and light absorptionPotentially contributes, but likely slow

    Role in Specialty Chemical Synthesis and Advanced Materials Development

    1-Nonanol, 2,4,6,8-tetramethyl-, Acetate (B1210297) as a Building Block for Complex Organic Synthesis

    In the realm of complex organic synthesis, esters are fundamental building blocks, and the unique structure of 1-Nonanol, 2,4,6,8-tetramethyl-, acetate, with its sterically hindered alkyl chain, offers distinct possibilities. zslubes.com The synthesis of esters can be achieved through various methods, including the Fischer esterification of a carboxylic acid and an alcohol, or via reaction with more reactive acyl halides or anhydrides. libretexts.orgorganic-chemistry.orgoperachem.com The parent alcohol, 2,4,6,8-tetramethyl-1-nonanol, can be reacted with acetic anhydride (B1165640) or acetyl chloride to yield the target acetate ester. nih.govyoutube.com

    While not a widely cited starting material, this branched acetate could serve as a precursor in syntheses where the introduction of a bulky, hydrophobic, and thermally stable moiety is desired. The ester group itself can be a handle for further chemical transformations. For instance, it can be hydrolyzed back to the corresponding alcohol, 2,4,6,8-tetramethyl-1-nonanol, which can then be used in other reactions. nih.gov The bulky alkyl group is likely to influence the reactivity of the ester, potentially offering selectivity in certain reactions due to steric hindrance. aston-chemicals.com

    The general utility of esters in synthesis is well-established, and the specific structure of this compound suggests its potential as a building block for creating molecules with tailored properties for applications such as specialty lubricants or polymers. rsc.orgsrce.hr

    Functionalization and Derivatization of the Branched Ester Structure

    The ester functional group in this compound is the primary site for derivatization. Standard ester reactions can be applied, although the reaction kinetics may be influenced by the sterically demanding alkyl chain.

    Key Derivatization Reactions:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2,4,6,8-tetramethyl-1-nonanol and acetic acid or its corresponding salt. nih.gov The significant steric hindrance provided by the tetramethyl-substituted nonyl group would likely slow the rate of hydrolysis compared to linear esters, enhancing its stability in aqueous environments. aston-chemicals.com

    Transesterification: This process involves the reaction of the acetate with another alcohol in the presence of an acid or base catalyst to form a new ester and ethanol. This would allow for the introduction of different functional groups into the molecule via the new alcohol. youtube.com

    Reduction: The ester can be reduced using strong reducing agents like lithium aluminum hydride to yield 2,4,6,8-tetramethyl-1-nonanol and ethanol. youtube.com

    Grignard Reaction: Reaction with Grignard reagents would lead to the formation of tertiary alcohols, further functionalizing the molecule. youtube.com

    The extensive branching of the alkyl chain is a key feature that can be exploited. This structure provides high thermal and oxidative stability, properties that are desirable in many industrial applications. srce.hr

    Integration of Branched Alkyl Acetate Moieties into Polymer Architectures

    The introduction of bulky, branched side chains like the 2,4,6,8-tetramethylnonyl group into a polymer backbone can have profound effects on its physical and mechanical properties.

    PropertyImpact of Branched Alkyl Side Chains
    Solubility Increases solubility in organic solvents by disrupting polymer chain packing. rsc.orgacs.org
    Glass Transition Temperature (Tg) Can lower the Tg by increasing free volume and chain mobility. mdpi.com
    Crystallinity Reduces or inhibits crystallization, leading to more amorphous materials. nih.gov
    Mechanical Properties Can enhance toughness and flexibility. mdpi.com
    Thermal Stability The inherent stability of the branched alkyl group can improve the overall thermal stability of the polymer. srce.hr
    Hydrolytic Stability The steric hindrance of the branched group can protect the polymer backbone or other functional groups from hydrolysis. zslubes.comaston-chemicals.com

    These effects are crucial in the design of specialty polymers for applications such as adhesives, coatings, and plasticizers. srce.hrmdpi.com

    Branched alkyl acrylates and similar monomers can be copolymerized or terpolymerized with other monomers to create polymers with a wide range of properties. acs.orgnih.gov For example, a vinyl monomer derived from 2,4,6,8-tetramethyl-1-nonanol could be copolymerized with monomers like methyl acrylate, styrene, or vinyl acetate to produce polymers with tailored characteristics.

    The presence of the bulky ester unit would influence the reactivity ratios during copolymerization, potentially leading to alternating or block-like copolymer structures. nih.gov This control over the polymer microstructure is essential for developing materials for advanced applications, such as high-performance elastomers or specialty optical materials. rsc.org

    Strategic Importance in the Design of Performance-Enhancing Chemical Systems

    The unique combination of a highly branched, hydrophobic alkyl group and an ester functionality makes this compound and similar compounds strategically important for the development of performance-enhancing chemical systems.

    Potential Applications:

    Specialty Lubricants: The high thermal and oxidative stability, along with good low-temperature properties conferred by the branched structure, make such esters excellent candidates for synthetic lubricant base oils or additives. zslubes.comsrce.hrshreechem.in

    Polymer Modifiers: As discussed, its incorporation into polymers can enhance flexibility, durability, and processability, making it a valuable plasticizer or processing aid. mdpi.com

    Cosmetics and Personal Care: Branched esters are used as emollients in cosmetic formulations, providing a non-greasy feel and good spreadability. aston-chemicals.com

    Advanced Coatings: In coatings, such esters can act as coalescing agents or improve film formation and durability.

    Solvents for Specialty Applications: Its low polarity and high boiling point suggest its potential use as a specialty solvent in certain chemical processes. thegoodscentscompany.com

    The ability to "tune" the properties of materials by incorporating such branched ester moieties underscores their strategic importance in creating next-generation products with enhanced performance and longevity. zslubes.com

    Future Research Directions and Unexplored Avenues in Branched Ester Chemistry

    Development of Sustainable and Green Synthesis Routes for Branched Nonanol Acetates

    The chemical industry's shift towards sustainability has put a spotlight on developing environmentally benign methods for synthesizing esters. For branched nonanol acetates, this involves moving away from traditional chemical routes that often require harsh conditions and generate significant waste.

    A primary focus of green synthesis is the use of biocatalysis, particularly employing lipases. mdpi.comaiche.orgrsc.orgmt.com Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are enzymes that can catalyze esterification and transesterification reactions under mild conditions, often in solvent-free media. mdpi.commt.com This approach aligns with several principles of green chemistry, including the use of renewable feedstocks (natural alcohols and acids) and reduced energy consumption. mt.comyoutube.com The immobilized lipase (B570770) Novozym® 435, derived from Candida antarctica, has shown significant promise in the synthesis of various esters, including branched-chain esters. mdpi.commt.com Research has demonstrated that solvent-free biocatalytic synthesis can achieve high conversion rates, sometimes exceeding 97%. mdpi.commt.com

    Future research in this area will likely concentrate on:

    Discovering and engineering novel lipases: Identifying or creating enzymes with higher tolerance to substrate and product inhibition, improved stability at operational temperatures, and enhanced activity towards sterically hindered alcohols like 2,4,6,8-tetramethyl-1-nonanol.

    Optimizing reaction conditions: Fine-tuning parameters such as temperature, substrate molar ratios, and water activity to maximize yield and minimize reaction times. For instance, studies have shown that a slight excess of the alcohol can compensate for evaporation at higher temperatures and drive the reaction towards higher conversion. mdpi.commt.com

    Another avenue of green synthesis is the exploration of solid acid catalysts. These materials, such as sulfonic acid-functionalized silicas or zeolites, offer the advantages of easy separation from the reaction mixture, reusability, and reduced corrosion issues compared to liquid acids like sulfuric acid. aurak.ac.aeiupac.orgnih.gov Research into designing solid acids with tailored pore sizes and acid site densities could provide highly efficient catalysts for the esterification of bulky branched alcohols. iupac.org

    Synthesis ApproachKey AdvantagesResearch Focus
    Biocatalysis (Lipases) Mild reaction conditions, high selectivity, use of renewable feedstocks, reduced waste. mdpi.comrsc.orgyoutube.comNovel enzyme discovery and engineering, reaction optimization, advanced immobilization. aiche.orgnih.gov
    Solid Acid Catalysis Easy catalyst separation and recycling, reduced corrosion, environmentally benign. aurak.ac.aeiupac.orgDevelopment of catalysts with optimized pore structure and acidity for bulky substrates. iupac.org
    Solvent-Free Systems Reduced environmental impact, simplified product purification, lower cost. mdpi.commt.comOvercoming mass transfer limitations and optimizing catalyst performance in viscous media.

    Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

    The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis by enabling more rapid and efficient process development. aiche.orgnih.gov For the synthesis of complex molecules like branched nonanol acetates, AI and ML can be powerful tools for navigating the vast parameter space of a chemical reaction.

    Key applications in this domain include:

    Reaction Yield Prediction: ML models, particularly neural networks and tree-based algorithms like CatBoost, can be trained on reaction data to predict the yield of an esterification reaction under different conditions. nih.govresearchgate.net These models can learn complex, non-linear relationships between variables such as catalyst type, temperature, solvent, and reactant concentrations. researchgate.net For instance, a model could be developed to predict the yield of 1-Nonanol, 2,4,6,8-tetramethyl-, acetate (B1210297) based on various lipase catalysts and reaction parameters.

    Optimization of Reaction Conditions: By coupling predictive models with optimization algorithms (e.g., genetic algorithms, Bayesian optimization), it is possible to identify the optimal set of reaction conditions to maximize yield, minimize cost, or achieve a desired balance of multiple objectives. nih.govbruker.com This data-driven approach can significantly reduce the number of experiments required, saving time and resources. youtube.com

    Catalyst Design and Discovery: AI can accelerate the discovery of new catalysts by predicting the performance of potential catalyst structures. mt.comosti.govresearchgate.net By analyzing large datasets of catalyst properties and their performance in esterification reactions, ML models can identify key descriptors that correlate with high catalytic activity and selectivity for branched substrates.

    Generative Models for Synthesis Planning: Generative large language models (LLMs) are being explored for their ability to translate a desired chemical transformation, such as an esterification reaction, into a detailed experimental procedure. aurak.ac.ae This could assist chemists in designing robust and reproducible synthetic protocols.

    Exploration of Novel Catalytic Systems for Challenging Esterification and Transesterification Reactions

    The synthesis of esters from sterically hindered alcohols like 2,4,6,8-tetramethyl-1-nonanol presents a significant challenge for many catalytic systems. Future research will continue to explore novel catalysts that can overcome these steric limitations.

    Beyond lipases, several classes of catalysts are being investigated:

    Metal-Organic Frameworks (MOFs): These are crystalline materials with a high surface area and tunable porosity. researchgate.netosti.govijesd.org The presence of both metal nodes and organic linkers can provide unique catalytic sites. rsc.org MOFs can be designed with pores large enough to accommodate bulky substrates, and their catalytic activity can be tuned by modifying the metal centers or the organic linkers. osti.govresearchgate.net For example, Zr-based MOFs have shown promise in catalyzing reactions involving alcohols. osti.gov

    Advanced Organocatalysts: These are small organic molecules that can catalyze reactions with high efficiency and selectivity. nih.govrsc.orgscienceopen.com For esterification, nucleophilic catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 4-dimethylaminopyridine (B28879) (DMAP) have been shown to be effective, even for some hindered systems. researchgate.net The development of new chiral organocatalysts could also open avenues for the enantioselective synthesis of specific stereoisomers of branched esters.

    Sulfonic Acid-Functionalized Solid Catalysts: As mentioned in the context of green chemistry, solid acid catalysts are a promising alternative to mineral acids. aurak.ac.aeiupac.orgnih.gov Research is focused on creating materials with high acid strength and stability, such as sulfonic acid groups anchored to robust supports like silica (B1680970) or zirconia. aurak.ac.aeoru.edu These catalysts can be particularly effective for esterification reactions. aurak.ac.ae

    Catalyst TypePotential Advantages for Branched EstersFuture Research Directions
    Metal-Organic Frameworks (MOFs) High surface area, tunable pore size, and active sites. osti.govijesd.orgDesigning MOFs with larger pores and specific catalytic sites for bulky alcohols. osti.govresearchgate.net
    Advanced Organocatalysts High selectivity, mild reaction conditions, metal-free. rsc.orgscienceopen.comDevelopment of catalysts for highly sterically hindered substrates and enantioselective synthesis. researchgate.net
    Solid Acid Catalysts Reusability, reduced waste, high thermal stability. aurak.ac.aeiupac.orgoru.eduEnhancing acid strength and tailoring porosity for improved activity with branched reactants. iupac.org

    Investigation of Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

    A deeper understanding and control of the synthesis of branched esters require the ability to monitor these reactions in real-time. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters. mt.combruker.comwikipedia.orgstepscience.comlongdom.org Advanced spectroscopic techniques are central to the implementation of PAT.

    Future research will focus on the application of techniques such as:

    In-situ Fourier Transform Infrared (FTIR) Spectroscopy: ReactIR and other in-situ FTIR technologies allow for the continuous monitoring of the concentrations of reactants, intermediates, and products throughout a reaction by tracking their characteristic infrared absorption bands. mdpi.commt.comyoutube.comnih.govmt.com This provides valuable kinetic and mechanistic information, enabling precise control over the reaction endpoint and optimization of reaction conditions. mt.com For the esterification of a branched nonanol, FTIR can track the disappearance of the alcohol's O-H stretch and the appearance of the ester's C=O stretch. mdpi.com

    Raman Spectroscopy: Raman spectroscopy is another powerful tool for real-time reaction monitoring. aiche.orgresearchgate.netnih.govacs.orgspectroscopyonline.com It is particularly well-suited for analyzing reactions in aqueous or highly viscous media, as water is a weak Raman scatterer. nih.gov Raman can provide quantitative data on the conversion of reactants to products, aiding in process optimization and control. aiche.orgacs.org

    Multivariate Data Analysis: The large datasets generated by these spectroscopic techniques can be analyzed using chemometric methods, such as Partial Least Squares (PLS) regression, to build robust calibration models for predicting the concentrations of different species in the reaction mixture. nih.gov

    The integration of these real-time monitoring tools will be crucial for developing robust and reproducible manufacturing processes for branched esters, ensuring consistent product quality. mt.comlongdom.org

    Deeper Computational Insight into Complex Stereochemical Challenges and Reaction Mechanisms

    The complex, branched structure of 1-Nonanol, 2,4,6,8-tetramethyl-, acetate presents interesting stereochemical challenges. The molecule contains multiple chiral centers, leading to a large number of possible stereoisomers. Understanding and controlling the formation of these isomers is a significant challenge. Computational chemistry provides a powerful lens through which to investigate these complexities at a molecular level.

    Future computational research will likely focus on:

    Density Functional Theory (DFT) Calculations: DFT can be used to model the reaction pathways of esterification, calculating the energies of reactants, transition states, and products. nih.govmdpi.com This allows for the elucidation of reaction mechanisms and the identification of the rate-determining steps. rsc.org For sterically hindered systems, DFT can help to understand how steric clashes in the transition state affect the reaction rate and selectivity. nih.gov

    Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules in a reaction mixture. nih.gov In the context of enzyme-catalyzed esterification, MD simulations can be used to study the binding of the branched alcohol and acyl donor to the active site of the lipase. nih.govnih.gov This can help to explain the observed regioselectivity and stereoselectivity of the enzyme and guide protein engineering efforts to create more efficient biocatalysts.

    Combined QM/MM (Quantum Mechanics/Molecular Mechanics) Methods: For enzymatic reactions, QM/MM methods can provide a highly accurate description of the chemical transformation occurring in the enzyme's active site (treated with QM) while accounting for the influence of the surrounding protein and solvent (treated with MM).

    These computational approaches will be invaluable for understanding the fundamental factors that govern the synthesis of complex branched esters, paving the way for the rational design of more selective and efficient catalysts and processes. rsc.org

    Q & A

    Q. What are the standard synthetic routes for 1-nonanol, 2,4,6,8-tetramethyl-, acetate, and what catalysts are typically employed?

    The synthesis of branched acetate esters often involves esterification of the corresponding alcohol with acetic acid or anhydride under acid catalysis. For structurally similar compounds (e.g., tetramethylquinoline derivatives), methods using acetone and paraldehyde as precursors have been reported . For 1-nonanol derivatives, esterification with acetyl chloride in the presence of sulfuric acid or lipase enzymes could be adapted. Reaction conditions (e.g., temperature, solvent) must optimize steric hindrance from the tetramethyl branching.

    Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

    • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can resolve methyl branching patterns. For example, methyl groups at positions 2,4,6,8 would show distinct splitting in 1H^{1}\text{H} spectra due to coupling with adjacent protons .
    • Mass Spectrometry (MS) : Electron ionization (EI-MS) can confirm molecular weight (e.g., 186.3342 g/mol for the parent alcohol) and fragmentation patterns. Compare with databases like NIST .
    • IR Spectroscopy : Acetate C=O stretching (~1740 cm1^{-1}) and ester C-O vibrations (~1240 cm1^{-1}) are diagnostic .

    Q. What safety precautions are required when handling this compound in the laboratory?

    Based on safety data for structurally related branched alcohols and acetates:

    • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (H315, H319) .
    • Ventilation : Use fume hoods to avoid inhalation (H335) .
    • Waste Disposal : Classify as hazardous waste; avoid drainage due to potential environmental persistence .

    Q. How does the branched structure influence its physicochemical properties (e.g., solubility, volatility)?

    The tetramethyl branching increases hydrophobicity (log PP >4 predicted), reducing water solubility and enhancing lipid membrane permeability. Boiling point is elevated compared to linear analogs due to decreased molecular packing efficiency. Experimental data for similar compounds show boiling points ~250–300°C .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported toxicity data for this compound?

    Discrepancies arise from limited carcinogenicity studies (e.g., IARC classifications are unavailable) . To address this:

    • Conduct in vitro assays (Ames test, micronucleus assay) to assess genotoxicity.
    • Compare with structurally related acetates (e.g., retinyl acetate) known for specific toxicological pathways .
    • Validate findings using OECD guidelines for endocrine disruption screening, as the compound is listed in EPA’s potential endocrine disruptor database .

    Q. What chromatographic challenges arise in analyzing this compound via GC-MS, and how can they be mitigated?

    Challenges include:

    • Co-elution : Similar retention times to other branched esters (e.g., 2-nonenol acetate ). Use polar capillary columns (e.g., DB-WAX) for better separation.
    • Fragmentation : Branched structures produce complex EI-MS spectra. Employ high-resolution MS (HRMS) or tandem MS (MS/MS) to distinguish fragment ions (e.g., m/z 43 [CH3_3CO+^+] vs. m/z 71 [C5_5H_{11}$$^+]) .

    Q. What mechanistic insights explain its potential as an endocrine disruptor?

    Hypothesize interactions with nuclear receptors (e.g., estrogen receptor α) due to structural similarity to steroid hormones. Experimental approaches:

    • Docking simulations : Model binding affinity to receptor ligand-binding domains.
    • In vivo assays**: Measure vitellogenin levels in fish models exposed to the compound .

    Q. How can isotopic labeling (e.g., 13C^{13}\text{C}-acetate) track metabolic pathways of this compound in environmental systems?

    • Synthesize labeled analog via esterification with 13C^{13}\text{C}-acetic anhydride.
    • Apply LC-HRMS to detect labeled metabolites in biodegradation studies (e.g., soil or microbial cultures).
    • Compare degradation rates with linear acetates to assess branching effects on persistence .

    Methodological Considerations

    • Synthetic Optimization : Use Design of Experiments (DoE) to vary reaction parameters (e.g., catalyst loading, temperature) and maximize yield .
    • Data Validation : Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.